molecular formula C11H17NO4 B2754478 N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide CAS No. 2411200-33-2

N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide

Cat. No.: B2754478
CAS No.: 2411200-33-2
M. Wt: 227.26
InChI Key: LZCUXACMFAONLF-UHFFFAOYSA-N
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Description

N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide is an organic compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 This compound is characterized by the presence of a but-2-ynamide group attached to a 4,4-dimethoxyoxan-3-yl moiety

Preparation Methods

The synthesis of N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethoxyoxan-3-ylamine with but-2-ynoic acid under specific reaction conditions. The reaction typically requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to affect intracellular signaling pathways and enzyme activity .

Comparison with Similar Compounds

N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide can be compared with similar compounds such as N-(3-Methoxyoxan-4-yl)but-2-ynamide and other oxan-yl derivatives. These compounds share similar structural features but differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4,4-dimethoxyoxan-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-4-5-10(13)12-9-8-16-7-6-11(9,14-2)15-3/h9H,6-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCUXACMFAONLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1COCCC1(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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